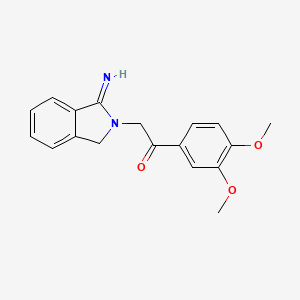methanone](/img/structure/B14951287.png)
[2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenyl group, a methyl group, and a 4-methylpiperidine-1-carbonyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Introduction of the Piperidine Moiety: The 4-methylpiperidine-1-carbonyl group can be attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)quinoline: Lacks the methyl group at the 3-position.
2-(3-Chlorophenyl)-3-methylquinoline: Lacks the piperidine moiety.
4-(4-Methylpiperidine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group.
Uniqueness
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23ClN2O/c1-15-10-12-26(13-11-15)23(27)21-16(2)22(17-6-5-7-18(24)14-17)25-20-9-4-3-8-19(20)21/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
VTLQXGDMMVYMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B14951214.png)
methanone](/img/structure/B14951217.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14951225.png)
![(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
![Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate](/img/structure/B14951237.png)
![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B14951256.png)
![Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14951262.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14951281.png)

